molecular formula C18H12Cl2FN3OS B15111515 5-chloro-N-(3-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(3-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B15111515
M. Wt: 408.3 g/mol
InChI Key: MQTRKHMPZBRJBC-UHFFFAOYSA-N
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Description

5-chloro-N-(3-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines.

    Introduction of the chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorophenyl group is introduced to the pyrimidine ring.

    Attachment of the fluorobenzylsulfanyl group: This could be done via a thiol-ene reaction or a nucleophilic substitution reaction where the fluorobenzyl group is attached to a sulfur atom.

    Final carboxamide formation: The carboxamide group can be introduced through an amidation reaction using appropriate reagents like carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially reduce the carboxamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium on carbon (Pd/C).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(3-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide: can be compared with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity, chemical reactivity, and physical properties. The presence of both chloro and fluoro substituents can enhance its binding affinity to biological targets and its stability under various conditions.

Properties

Molecular Formula

C18H12Cl2FN3OS

Molecular Weight

408.3 g/mol

IUPAC Name

5-chloro-N-(3-chlorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C18H12Cl2FN3OS/c19-12-5-3-6-13(8-12)23-17(25)16-14(20)9-22-18(24-16)26-10-11-4-1-2-7-15(11)21/h1-9H,10H2,(H,23,25)

InChI Key

MQTRKHMPZBRJBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC(=CC=C3)Cl)Cl)F

Origin of Product

United States

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